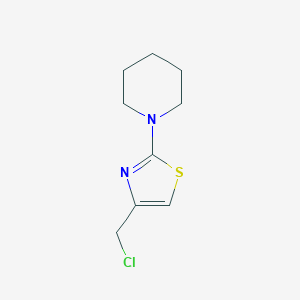
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a chloromethyl group attached to the thiazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine typically involves the reaction of thiazole derivatives with piperidine under specific conditions. One common method includes the chloromethylation of thiazole, followed by the introduction of the piperidine ring. The reaction conditions often require the use of catalysts and solvents to facilitate the process. For example, the use of hydrochloric acid as a catalyst and methanol as a solvent can be employed to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to optimize the production process.
化学反应分析
Types of Reactions
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Substituted thiazole derivatives with various functional groups.
科学研究应用
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes involved in cell wall synthesis. Similarly, its anticancer properties could be attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways.
相似化合物的比较
Similar Compounds
1-(4-Chloromethyl-thiazol-2-yl)-guanidine hydrochloride: This compound shares a similar thiazole structure but has a guanidine group instead of a piperidine ring.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another thiazole derivative with different substituents, studied for its antimicrobial and anticancer activities.
Uniqueness
1-(4-(chloromethyl)-1,3-thiazol-2-yl)piperidine is unique due to its specific combination of a thiazole ring with a piperidine ring and a chloromethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C9H13ClN2S |
|---|---|
分子量 |
216.73 g/mol |
IUPAC 名称 |
4-(chloromethyl)-2-piperidin-1-yl-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-6-8-7-13-9(11-8)12-4-2-1-3-5-12/h7H,1-6H2 |
InChI 键 |
WFNBXZSZIBQEFF-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=NC(=CS2)CCl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
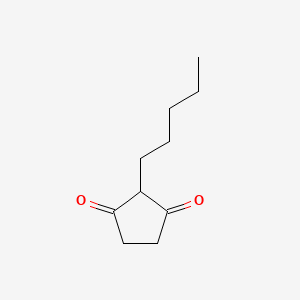
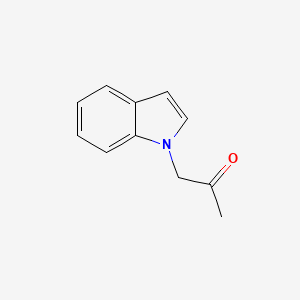
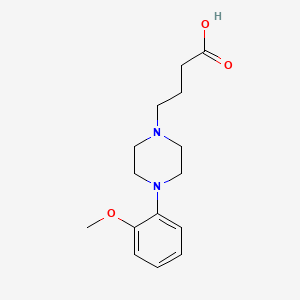

![2-(2-Aminophenyl)oxazolo[5,4-b]pyridine](/img/structure/B8706680.png)
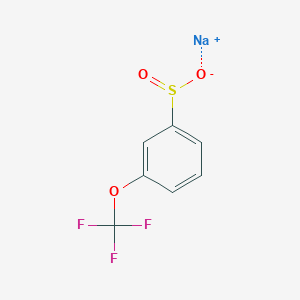
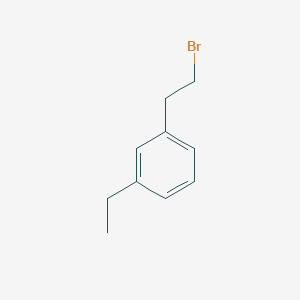

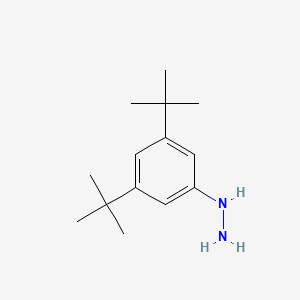
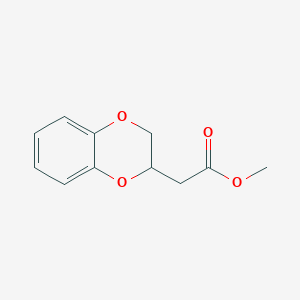
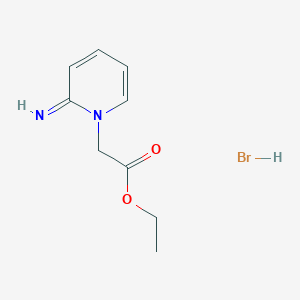
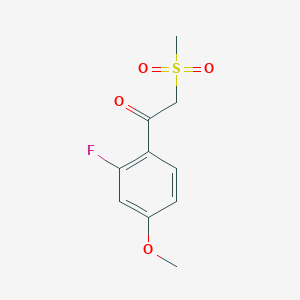
![5-Amino-1H-pyrrolo[3,2-b]pyridin-1-ol](/img/structure/B8706729.png)

